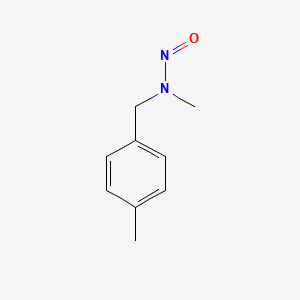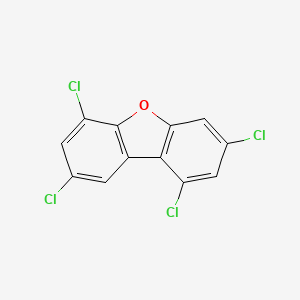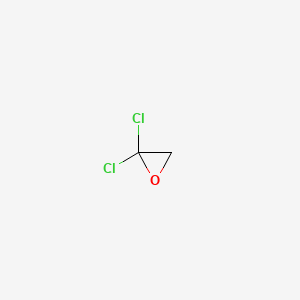![molecular formula C17H20Cl2N2 B1205193 1-[(4-Chlorophenyl)benzyl]piperazinium chloride CAS No. 894-56-4](/img/structure/B1205193.png)
1-[(4-Chlorophenyl)benzyl]piperazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)benzyl]piperazinium chloride is a chemical compound with the molecular formula C17H20Cl2N2. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a suitable solvent such as ethanol or methanol. The reaction typically requires heating under reflux conditions to ensure complete conversion. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-[(4-Chlorophenyl)benzyl]piperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving receptor binding and neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)benzyl]piperazinium chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)phenylmethyl]piperazine hydrochloride
- 1-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium chloride
Comparison: 1-[(4-Chlorophenyl)benzyl]piperazinium chloride is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
894-56-4 |
|---|---|
Molecular Formula |
C17H20Cl2N2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]piperazine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2.ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;/h1-9,17,19H,10-13H2;1H |
InChI Key |
XFIUZNUONMJUIH-UHFFFAOYSA-N |
SMILES |
C1C[NH+](CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-] |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Key on ui other cas no. |
18719-22-7 |
Related CAS |
894-56-4 303-26-4 (Parent) |
Synonyms |
N-(p-chlorobenzhydryl)piperazine norchlorcyclizine norchlorcyclizine hydrochloride norchlorcyclizine monohydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




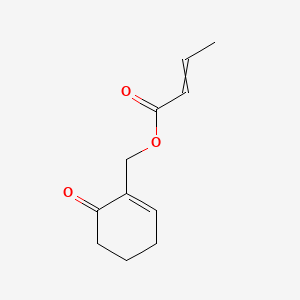
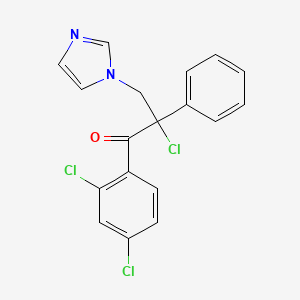
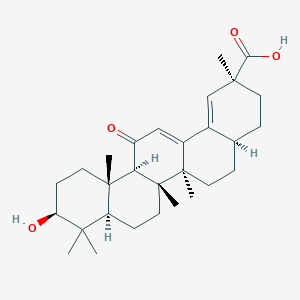


![1-hydroxy-10-methoxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1205119.png)

